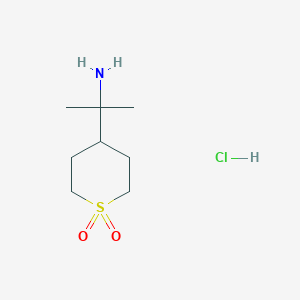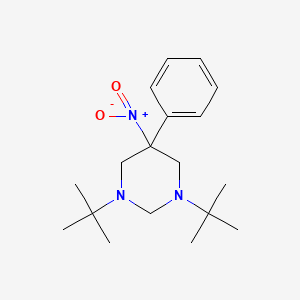
1-(2-hydroxyethyl)-3-((2-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyethyl)-3-((2-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, commonly known as HPPD, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. HPPD belongs to the family of pyrrole-2,5-dione derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Acylation and Synthesis of 3-Acyltetramic Acids : Pyrrolidine-2,4-diones, related to the target compound, have been synthesized from α-amino acid esters, leading to acylated products useful in producing compounds with potential biological activity and material science applications (Jones et al., 1990).
Electronic and Photophysical Properties : The compound's derivatives have been explored for their electronic and photophysical properties, indicating their potential use in optoelectronic materials and devices. Such studies underline the importance of these compounds in developing new materials with specific electronic properties (Zhang et al., 2014).
Material Science Applications
- Electron Transport Layer in Polymer Solar Cells : Novel n-type conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) derivatives, including structures similar to the target compound, have been synthesized and used as electron transport layers in polymer solar cells. These materials have shown to improve power conversion efficiency by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies reveal that such compounds can effectively protect against corrosion, highlighting their potential industrial applications in metal preservation (Zarrouk et al., 2015).
Photophysical and Electrochemical Studies
- Luminescent Polymers and Photoluminescence : Research on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit has demonstrated strong fluorescence and distinct optical properties, suggesting applications in sensors, imaging technologies, and optoelectronic devices (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-11-5-3-2-4-9(11)14-10-8-12(17)15(6-7-16)13(10)18/h2-5,8,14,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRFDBOHEROLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)







![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)


![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)